molecular formula C10H13BrCl2N2 B12318960 1-(4-Bromo-2-chlorophenyl)piperazine hydrochloride

1-(4-Bromo-2-chlorophenyl)piperazine hydrochloride

Cat. No.: B12318960
M. Wt: 312.03 g/mol
InChI Key: SQAKDWFGDRKOLU-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)piperazine hydrochloride is a chemical compound supplied as a high-purity solid for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Piperazine derivatives are valuable intermediates in medicinal chemistry and pharmaceutical research. They serve as key building blocks in the synthesis of more complex molecules, particularly those with potential biological activity. Researchers utilize these compounds in the exploration of structure-activity relationships, often targeting central nervous system receptors. The presence of both bromo and chloro substituents on the phenyl ring offers distinct reactivity for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, making it a versatile scaffold for constructing compound libraries. The hydrochloride salt form typically offers improved stability and solubility for handling in a laboratory setting. Researchers should consult the relevant safety data sheet (SDS) before handling this compound.

Properties

Molecular Formula

C10H13BrCl2N2

Molecular Weight

312.03 g/mol

IUPAC Name

1-(4-bromo-2-chlorophenyl)piperazine;hydrochloride

InChI

InChI=1S/C10H12BrClN2.ClH/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H

InChI Key

SQAKDWFGDRKOLU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)Br)Cl.Cl

Origin of Product

United States

Preparation Methods

Bis(2-Chloroethyl)amine Hydrochloride Intermediate

The foundational step in many synthesis pathways involves preparing bis(2-chloroethyl)amine hydrochloride from diethanolamine and thionyl chloride (SOCl₂). This reaction, typically conducted in chloroform (CHCl₃) at 75–80°C, achieves near-quantitative yields (94–96%). The mechanism proceeds via sequential chlorination, where SOCl₂ replaces hydroxyl groups with chloride, releasing SO₂ and HCl.

Reaction equation:
$$
\text{(HOCH}2\text{CH}2\text{)}2\text{NH} + 2 \text{SOCl}2 \rightarrow \text{(ClCH}2\text{CH}2\text{)}2\text{NH·HCl} + 2 \text{SO}2 + \text{HCl}
$$

Piperazine Ring Formation

Condensation of bis(2-chloroethyl)amine hydrochloride with 4-bromo-2-chloroaniline in xylene at 140–145°C forms 1-(4-bromo-2-chlorophenyl)piperazine hydrochloride. This step leverages nucleophilic aromatic substitution (SNAr), where the electron-deficient aromatic ring reacts with the amine nucleophile. The addition of para-toluenesulfonic acid (PTSA) as a catalyst enhances reaction rates, achieving yields of 84–86%.

Key parameters:

  • Solvent: Xylene (optimal polarity for SNAr)
  • Temperature: 140–145°C (prevents decomposition)
  • Catalyst: 3% PTSA (reduces reaction time by 30%)

Ullmann-Type Coupling for Direct Arylation

Copper-Catalyzed Coupling

An alternative route employs Ullmann coupling between piperazine and 1-bromo-4-chloro-2-iodobenzene. This method, reported by Lundbeck, uses copper(I) iodide and 2-phenylphenol as ligands in dimethylformamide (DMF) at 110°C. The reaction achieves 89–92% yield, bypassing intermediate steps required in SNAr routes.

Advantages:

  • Single-step synthesis
  • Tolerance for electron-withdrawing substituents
  • Scalable to industrial batches

Limitations:

  • Requires expensive iodinated precursors
  • Catalyst recovery challenges

Microwave-Assisted Alkylation

Optimization via Microwave Irradiation

Microwave-enhanced alkylation of 1-(4-bromo-2-chlorophenyl)piperazine with 1-bromo-3-chloropropane in acetone/water mixtures significantly improves efficiency. At 300 W irradiation (Samsung M182DN), reaction times reduce from 18 hours to 30 minutes, with yields increasing from 65% to 88%.

Table 1: Conventional vs. Microwave Alkylation

Parameter Conventional Method Microwave Method
Time (h) 18 0.5
Yield (%) 65 88
Solvent System Acetone/H₂O (1:1) Acetone/H₂O (1:1)
Temperature (°C) 25–30 80–85

Mechanistic Insights

Microwaves induce dipole polarization, accelerating nucleophilic attack by the piperazine nitrogen on the alkyl bromide. This method minimizes thermal degradation, preserving product purity (>98% by HPLC).

One-Pot Tandem Synthesis

Sulphamic Acid-Catalyzed Cyclization

A novel one-pot approach combines 4-bromo-2-chloroaniline, bis(2-chloroethyl)amine hydrochloride, and 1-bromo-3-chloropropane in acetonitrile with sulphamic acid (6% w/w). This method consolidates piperazine formation and N-alkylation into a single step, achieving 82% yield.

Reaction sequence:

  • Sulphamic acid protonates the aniline, enhancing electrophilicity.
  • Piperazine ring closure via SN2 displacement.
  • In situ alkylation with 1-bromo-3-chloropropane.

Advantages:

  • 40% reduction in solvent usage
  • Catalyst recyclability (4 cycles without activity loss)

Industrial-Scale Production

Continuous Flow Reactor Design

Industrial protocols employ continuous flow systems to enhance heat transfer and mixing. A representative setup (Patent WO2016078107) uses:

  • Reactor 1: Diethanolamine chlorination (residence time: 2 h)
  • Reactor 2: Piperazine formation (residence time: 4 h)
  • Reactor 3: Alkylation (residence time: 1 h)

This configuration achieves a throughput of 120 kg/day with 91% overall yield.

Table 2: Industrial Process Metrics

Metric Value
Purity (HPLC) 99.2%
Byproducts <0.5%
Energy Consumption 18 kWh/kg

Comparative Analysis of Methodologies

Table 3: Method Comparison for this compound Synthesis

Method Yield (%) Purity (%) Scalability Cost Index
Nucleophilic SNAr 84–86 97 High 1.0
Ullmann Coupling 89–92 98 Moderate 1.8
Microwave Alkylation 88 98.5 High 1.2
One-Pot Tandem 82 96 Low 0.9

Cost Index: Relative to SNAr method (1.0 = baseline)

Chemical Reactions Analysis

1-(4-Bromo-2-chlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence serotonin and dopamine receptors .

Comparison with Similar Compounds

Sources :

Example :

  • 1-(3-Chlorophenyl)piperazine hydrochloride is synthesized by reacting bis(β-chloroethyl)amine hydrochloride with 3-chloroaniline .
  • 1-(4-Bromo-2-chlorophenyl)piperazine hydrochloride likely follows a similar pathway, substituting 4-bromo-2-chloroaniline as the starting material.

Pharmacological Activity

Arylpiperazines exhibit varied receptor affinities and biological effects:

Compound Receptor Activity Biological Effect
1-(3-Chlorophenyl)piperazine (m-CPP) 5-HT1B/1C agonist Suppresses locomotor activity in rats
1-(2-Methoxyphenyl)piperazine (MPP) Mixed 5-HT receptor modulation Used in ligand synthesis for dopamine receptors
HBK15 High affinity for 5-HT1A and D2 receptors Potential antipsychotic activity
1-(4-Bromo-2-chlorophenyl)piperazine Undocumented (predicted) Likely interacts with 5-HT or dopamine systems

Mechanistic Insights :

  • The 3-chloro substituent in m-CPP enhances 5-HT1B/1C receptor binding, while methoxy groups (e.g., in MPP) may alter selectivity .
  • Halogenated derivatives (e.g., bromo, chloro) improve metabolic stability and membrane permeability .

Antimicrobial Activity

Compound Antibacterial Activity (Zone of Inhibition) Key Findings
1-(4-Chlorophenyl)-1-propylpiperazine 22 mm (vs. S. aureus) Superior to ampicillin (15 mm)
1-(4-Methylphenyl)-1-propylpiperazine 18 mm (vs. P. aeruginosa) Moderate activity compared to standard drugs
1-(4-Bromo-2-chlorophenyl)piperazine Not tested Predicted activity based on halogenation and structural analogs

Sources :

Toxicity and Mutagenicity

Piperazine derivatives may form mutagenic N-nitroso compounds in vivo under acidic conditions (e.g., stomach pH):

  • Piperazine dihydrochloride + nitrite → High mutagenicity (50–70% nitrosation) .
  • Morpholine + nitrite → Low mutagenicity (1–3% nitrosation) .

Implications :

  • Halogenated derivatives like 1-(4-Bromo-2-chlorophenyl)piperazine may require evaluation for nitroso compound formation risks.

Biological Activity

1-(4-Bromo-2-chlorophenyl)piperazine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its interactions with neurotransmitter receptors, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H12BrClN2
  • Molecular Weight : Approximately 303.626 g/mol

It features a piperazine ring, which is a six-membered cyclic structure containing two nitrogen atoms, substituted with a 4-bromo-2-chlorophenyl group. This unique combination of halogenated aromatic groups contributes to its biological activity.

The mechanism of action of this compound primarily involves its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. Research indicates that this compound can modulate the activity of these receptors, leading to various physiological effects, including potential antidepressant and antipsychotic properties .

Neurotransmitter Interaction

This compound has been studied for its ability to act as an agonist or antagonist at dopamine receptors. In particular:

  • Dopamine Receptor Antagonism : It has shown promise in inhibiting stereotypy induced by apomorphine in animal models, suggesting antipsychotic potential .
  • Serotonin Receptor Modulation : The compound may also influence serotonin receptor pathways, which are critical in mood regulation and anxiety disorders.

Study on Antipsychotic Effects

A study evaluated the postsynaptic dopamine receptor antagonistic activities of several piperazine derivatives, including those structurally related to this compound. The results indicated that these compounds could effectively inhibit behaviors induced by dopamine agonists in mice models .

Antidepressant-Like Effects

Research on piperazine derivatives suggests that some may exhibit antidepressant-like effects. While direct studies on this specific compound are sparse, its structural analogs have been associated with such activities.

Data Summary Table

Activity TypeObservationsReference
Dopamine Receptor AntagonismInhibition of apomorphine-induced stereotypy
Serotonin ModulationPotential mood regulation effects
Antimicrobial ActivityRelated compounds show activity against bacteria

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